tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride
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Overview
Description
tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is a chemical compound with a molecular formula of C10H22ClNO2. This compound is known for its unique structural features, including the presence of a tert-butyl group, which imparts specific chemical properties and reactivity patterns. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then subjected to esterification using tert-butyl alcohol in the presence of an acid catalyst, such as hydrochloric acid. The final step involves the removal of the Boc group under acidic conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. Its unique structure allows it to bind to specific active sites, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride
- tert-Butyl (2S,3S)-2-amino-3-methylbutanoate hydrochloride
Uniqueness
tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a methylamino group. These structural features confer distinct reactivity and stability, making it valuable in various research and industrial applications .
Properties
CAS No. |
2768300-42-9 |
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Molecular Formula |
C11H24ClNO2 |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C11H23NO2.ClH/c1-7-8(2)9(12-6)10(13)14-11(3,4)5;/h8-9,12H,7H2,1-6H3;1H/t8-,9-;/m0./s1 |
InChI Key |
VPXRJEJLMFQECE-OZZZDHQUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)NC.Cl |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)NC.Cl |
Purity |
95 |
Origin of Product |
United States |
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